
2,2,7,7-Tetramethyloctanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,7,7-Tetramethyloctanedioic acid is an organic compound with the molecular formula C12H22O4. It is a dicarboxylic acid, characterized by the presence of two carboxyl groups (-COOH) attached to a central carbon chain. This compound is notable for its unique structure, which includes four methyl groups attached to the carbon chain, making it highly branched. The compound is used in various scientific and industrial applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7,7-Tetramethyloctanedioic acid typically involves the reaction of suitable precursors under controlled conditions. One common method includes the oxidation of 2,2,7,7-tetramethyloctane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction is usually carried out in an acidic medium to facilitate the formation of the dicarboxylic acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as catalytic oxidation. This method uses catalysts like platinum or palladium to enhance the efficiency of the oxidation reaction. The process is designed to maximize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,2,7,7-Tetramethyloctanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce higher oxidation state products.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: The carboxyl groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alcohols (for esterification), amines (for amidation), acidic or basic catalysts.
Major Products:
Oxidation: Higher oxidation state products.
Reduction: Alcohols, aldehydes.
Substitution: Esters, amides.
Scientific Research Applications
2,2,7,7-Tetramethyloctanedioic acid is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,7,7-Tetramethyloctanedioic acid involves its interaction with specific molecular targets. The carboxyl groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The pathways involved may include enzyme inhibition, receptor binding, and modulation of metabolic processes .
Comparison with Similar Compounds
Adipic acid (Hexanedioic acid): A linear dicarboxylic acid with six carbon atoms.
Pimelic acid (Heptanedioic acid): A linear dicarboxylic acid with seven carbon atoms.
Suberic acid (Octanedioic acid): A linear dicarboxylic acid with eight carbon atoms.
Uniqueness: 2,2,7,7-Tetramethyloctanedioic acid is unique due to its highly branched structure, which imparts distinct chemical properties compared to its linear counterparts. The presence of four methyl groups enhances its steric hindrance and influences its reactivity and interactions with other molecules .
Properties
CAS No. |
16386-99-5 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2,2,7,7-tetramethyloctanedioic acid |
InChI |
InChI=1S/C12H22O4/c1-11(2,9(13)14)7-5-6-8-12(3,4)10(15)16/h5-8H2,1-4H3,(H,13,14)(H,15,16) |
InChI Key |
HTGDDXZLPDBWRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCC(C)(C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


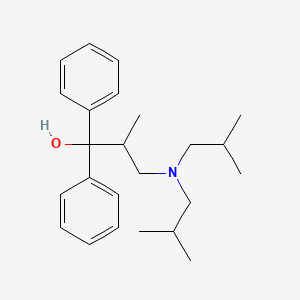
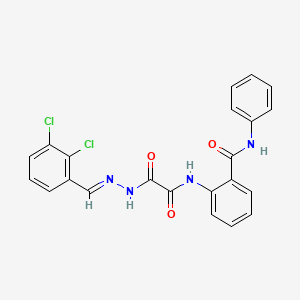

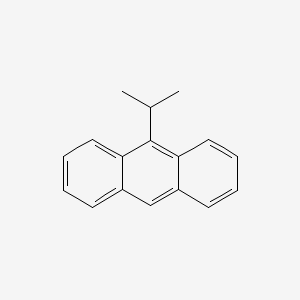
![Ethyl [(4-cyano-1-ethyl-5,6,7,8-tetrahydro-3-isoquinolinyl)thio]acetate](/img/structure/B11999223.png)
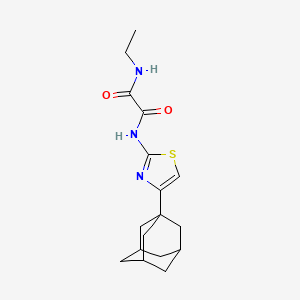

![4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11999241.png)
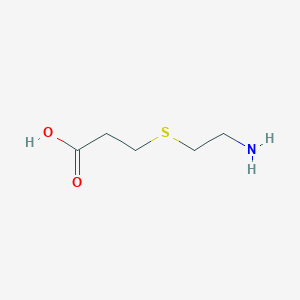

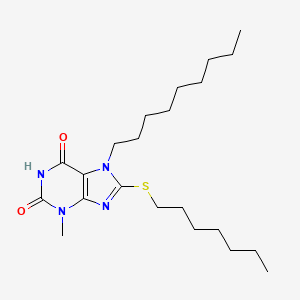

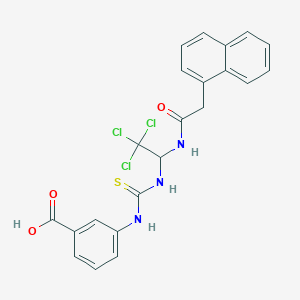
![1H-Benzimidazole, 2-[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]-](/img/structure/B11999271.png)
